2-Chlorobenzenesulfonyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

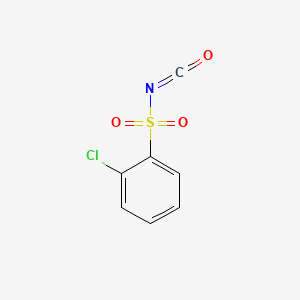

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(oxomethylidene)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S/c8-6-3-1-2-4-7(6)13(11,12)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALCDSDHLXWTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073595 | |

| Record name | Benzenesulfonyl isocyanate, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64900-65-8 | |

| Record name | 2-Chlorobenzenesulfonyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64900-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl isocyanate, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064900658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl isocyanate, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl isocyanate, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorobenzenesulfonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chlorobenzenesulfonyl isocyanate chemical properties

An In-depth Technical Guide to 2-Chlorobenzenesulfonyl Isocyanate for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This compound stands as a cornerstone reagent in modern organic synthesis, particularly within the agrochemical and pharmaceutical sectors. Its unique bifunctional nature, combining the high reactivity of an isocyanate group with the properties of a chlorosulfonyl moiety, makes it an exceptionally versatile building block. This guide moves beyond a simple recitation of facts to provide a deeper understanding of its chemical behavior, the rationale behind its synthetic applications, and the critical protocols for its safe and effective use. For researchers and drug development professionals, mastering the application of this intermediate is key to unlocking novel synthetic pathways for a range of bioactive molecules, most notably the sulfonylurea class of compounds.[1]

Core Chemical and Physical Characteristics

This compound (CBSCI) is an organic compound whose utility is dictated by its distinct structural features. A comprehensive understanding of its basic properties is the foundation for its successful application in any synthetic context.

| Property | Data | Source(s) |

| CAS Number | 64900-65-8 | [2][3] |

| Molecular Formula | C₇H₄ClNO₃S | [3][4] |

| Molecular Weight | 217.63 g/mol | [4] |

| Linear Formula | ClC₆H₄SO₂NCO | |

| Appearance | Liquid (typical) | [5] |

| Purity | ≥98-99% (commercial grades) | [1][2] |

The Heart of the Matter: Reactivity and Mechanism

The synthetic power of CBSCI stems from the two highly electrophilic centers within its structure: the carbon atom of the isocyanate group (-N=C=O) and the sulfur atom of the chlorosulfonyl group (-SO₂Cl). The isocyanate carbon is the primary site for nucleophilic attack, a characteristic that drives its most common and valuable transformations.[6]

Diagram 1: Electrophilic Centers of CBSCI

This diagram illustrates the primary sites for nucleophilic attack on the this compound molecule.

Caption: Key reactive sites on this compound.

Reaction with Amines: The Gateway to Sulfonylureas

The reaction between CBSCI and a primary or secondary amine is the most critical transformation in its application portfolio. This reaction proceeds via a rapid and typically high-yielding nucleophilic addition of the amine's lone pair of electrons to the isocyanate's electrophilic carbon, forming a stable sulfonylurea linkage.[7][8] This reaction is the cornerstone of manufacturing for an entire class of herbicides and antidiabetic drugs.[1]

Causality: The choice of a non-protic, inert solvent is paramount. Solvents like chlorobenzene or acetonitrile are preferred because they do not compete with the amine nucleophile in reacting with the highly sensitive isocyanate group.[6][9]

Reaction with Alcohols: Synthesis of Carbamates

In a similar fashion to amines, alcohols react with CBSCI to yield N-sulfonylcarbamates.[10][11] The oxygen's lone pair in the hydroxyl group attacks the isocyanate carbon. While this reaction is also efficient, primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance.[11] This reaction is often catalyzed by bases or specific metal catalysts to enhance the rate, particularly with less reactive alcohols.[12]

Reaction with Water: A Critical Handling Consideration

A crucial aspect of CBSCI's reactivity is its vigorous and exothermic reaction with water.[13] The initial product is an unstable carbamic acid, which rapidly decomposes to form 2-chlorobenzenesulfonamide and carbon dioxide gas.

Self-Validating Protocol Insight: This reactivity necessitates stringent anhydrous conditions during storage and handling. The evolution of CO₂ can lead to a dangerous pressure buildup in sealed containers if moisture is present.[13][14] Therefore, a protocol that includes storing under an inert atmosphere (e.g., nitrogen or argon) and using oven-dried glassware is a self-validating system against unwanted decomposition and pressure hazards.

Cycloaddition Reactions

While less common for CBSCI itself, the closely related Chlorosulfonyl Isocyanate (CSI) is renowned for its [2+2] cycloaddition reactions with alkenes to produce β-lactams.[9][15] This reaction provides a powerful route to these pharmaceutically important scaffolds. The mechanism can be either concerted or stepwise, often depending on the electronic properties of the alkene.[15][16]

Industrial Synthesis of this compound

The industrial production of CBSCI is a testament to efficient chemical engineering, designed to handle hazardous reagents safely while maximizing yield and purity. The primary route involves the phosgenation of the corresponding sulfonamide.[17]

Diagram 2: Synthesis Workflow

This diagram outlines the industrial synthesis of this compound.

Caption: Phosgenation route to CBSCI from its sulfonamide precursor.

Experimental Protocol: Catalytic Phosgenation of 2-Chlorobenzenesulfonamide

The following protocol is a synthesized methodology based on established industrial processes, designed for high yield and purity.[17]

-

Vessel Preparation: Charge a suitable reactor, equipped with a mechanical stirrer, reflux condenser, and gas inlet, with a suspension of 2-chlorobenzenesulfonamide in an inert, high-boiling solvent such as 1,2-dichlorobenzene.

-

Catalyst Addition: Add a catalytic quantity of a tertiary amine base (e.g., triethylamine) and a hydrocarbyl isocyanate catalyst.

-

Expertise Insight: The tertiary amine base and isocyanate catalyst work synergistically to lower the activation energy of the reaction, permitting lower operating temperatures and shorter reaction times, which minimizes thermal decomposition and by-product formation.[17]

-

-

Heating: Heat the stirred suspension to a temperature range of 100-175 °C.

-

Phosgene Introduction: Introduce phosgene gas subsurface at a controlled rate, maintaining the reaction temperature. The reaction progress can be monitored by titrating the effluent hydrogen chloride gas.

-

Reaction Completion & Purge: After the reaction is complete (typically 1-24 hours), purge the system with an inert gas (e.g., nitrogen) to remove any excess phosgene.

-

Workup: Cool the reaction mixture and filter to remove any solid by-products.

-

Isolation: The product, this compound, is a high-boiling liquid and is isolated from the solvent and catalyst residue by vacuum distillation.[17]

Applications in Drug Discovery and Agrochemicals

CBSCI is not an end-product but a high-value intermediate. Its primary use is in the synthesis of sulfonylureas, a class of compounds with profound biological activity.[1]

-

Antidiabetic Drugs: CBSCI is a precursor for sulfonylurea drugs used to treat type 2 diabetes. These drugs function by stimulating insulin release from pancreatic beta cells.

-

Herbicides: Many potent and selective herbicides are sulfonylureas. They act by inhibiting the acetolactate synthase (ALS) enzyme in plants, which is essential for the biosynthesis of certain amino acids.[1] Chlorsulfuron is a classic example derived using this chemistry.[1]

Diagram 3: General Synthesis of a Sulfonylurea

This workflow illustrates the pivotal role of CBSCI in producing bioactive sulfonylurea compounds.

Caption: Synthetic pathway from CBSCI to a generic sulfonylurea.

Safety, Handling, and Storage

The high reactivity of CBSCI demands rigorous safety protocols. As with all isocyanates, it is hazardous and requires careful handling in a controlled laboratory or industrial environment.

-

Hazards:

-

Causes severe skin burns and eye damage.[18]

-

Harmful if swallowed or inhaled.[18]

-

May cause respiratory irritation, and more critically, can act as a respiratory sensitizer, potentially leading to asthma-like symptoms upon exposure.[14][18] Individuals with prior sensitization to isocyanates must not be exposed.[14]

-

Reacts violently with water, alcohols, amines, and bases.[13][18]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[19]

-

Skin Protection: Use permeation-resistant gloves (e.g., butyl rubber) and protective clothing to prevent any skin contact.[14]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[19] If vapors or aerosols are generated, a NIOSH/MSHA approved respirator is required.[14]

-

-

Storage:

References

- This compound - Hangzhou Lingrui Chemical Co.,Ltd. - LookChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6sNBTX4jB9txkseCDWYZZ4Vjg1-iLUbA7viObPTCdp5dXpFU4s8flQaKreZjv_eTj5Lq-ckW8vd0QUTMClY8znFEQ8hCgrlVp8cdx5JzehVSdPXdOFiGFNVar9pIl51docDGlq4fKmhFftb62HV52o4qLNSb320Tlcu0tFrn96zjLpjqcjtpbC5FPk03H4uYmQkLskHaSw3zq3pwUhYEtI2DFjStVdFuM]

- This compound SYNTHESIZED WITH CARBONIC DICHLORIDE-Academax. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGti-eYndTQnlOm_pMQJ_wqfqkEWzWwC62uUz8SISKo2_SJjbHQBliMRMKjDGvY4SF7i-YKFIeFs35H9F0bBdeuNEprFKAbxX61y0mWIJ29WFSxaugLVNwD1kImA7DaMPa5Irf8KNFal51FLGE9ew2oRZONjby3svqxuICDvQ==]

- This compound 90 64900-65-8 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeYJLTRtE7ilQvXZzJKNmlLXYBnaCyoE15Wqtqe-Kl6DQf4yKJmh27X-H9C5pWlVa8u_CZtJt8qiTtqxfhDp-p8bxB0i-2DFVSFhGkWWG496dYAqsNxwnlU-iIF7FM_AKMqpslDH89QIk5sMQLPAWlcD-p]

- This compound | CAS 64900-65-8 | SCBT - Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqdCsnuofcWg9o5FhfEHX1U6NzoIGeeV4hj3wz_MXtAvAUnaH1LtxH9S5RxYe0lBTfgyPVhhfhouYTMeEJNu6d92sRHTOCiQMVWMbovEcbG4xjk7O14b_ftNenUUqT1P1J2EO5TjiN0y1jqmqvBcyjR0uLeXTorw1ZV2KhDASf3So=]

- This compound | 64900-65-8 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnvUOzQvsDshAS8arf8nH9vEZe6NmBdd4DcsWsbu4jH3ZKHx213kkppFO8v_bxKRiMWEcJ0jLEIfAFkURq1gSNhp3PF3AlKq6gkc0_9_K5uR3yWPo-h51GNLtNGqkLMOf_KY1KIMfAgAbsUz7ajsf335lsv1ermQmZf4aVOw==]

- This compound: A Key Building Block for Sulfonylurea Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGckh8ij2_oDEB86CkdZarchX3f15vBBT7YEpd_U_dCL5Eq6Z4JZ1pHsNoCey2Q0hU_CuItPmwnE6LmjH7E3tC-aEvB8qS0sLsxNJ0X_97hZ33Q0YP1bLrjXKD5jHR5q9gk0KmXCpmq_3ZECJQyymmUFqlsdUG_sVXX7YsDem0BkRvivICT5-8PH1hjeY1TgtSTuc435tf1YL3O8JXCX-g8QR4bZU8_iJj6pBaPQOK_GkvI_ijiNQJvyZl79EvVMc6-]

- Process for preparing arylsulfonyl isocyanates by phosgenation of arylsulfonamides - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0fCPQyg4dD4b9tCj5Fuy_1kB7TTE428fk6pKoOzecgPl4eloamtyRQmbwWeODL72uaDbU0HIzVg9YrRBaZKboABWVxyb-rv5-YpvXXg4lfOAxdCkO7qA6RIeTDjkdBwQ5YbJ_IvswUGE=]

- SAFETY DATA SHEET - Covestro Solution Center. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFPcBmIK_mS2rxhQaIjHDne3dcqEBmgJn3SmPn2axraoDnwdNFa4Q41bbdITivThMjIlGD1yi2t2xD4KnTaIjFo4tceu7JJ-c-QYfrHH5bhnXPos__V12fkAMJn9RbTaCWzr3JuqSBEi3SzVCxK6dVHKf60GQae7yOeKWmahJKH2-QFeElaLTNven_ApV7YaLo28smrzc8kmWn9rNU1QhnitcDT8JvjWYjEDexUPWgNncCgWT7JwLs0A==]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlcMHhHibbxN1nMVNWDdJsni3n1qN12N6UIqA5RaXYJ5l5-L3uSDwMsSlgspY9gs-Azv2VNlQkXLOOEPvc6ABsmrWWsNXRZra79ZrRdUExDiHP6TEY7UMUzGd_lwM_Fzzz2S3yqws7ePT3Yj77I2_eCN60SphMz4VwOIHXRnSyX54oaVkZk9sNEbLqv5okApo=]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl3BzW75azbWAzAvCRTpt5rS9tbHDJxpuLE0eABdIBr5tgxWol4_Jc2JnHV3bt_Geu9X8ZTkSIsUwVrNekXQqc8MCbnvQzeEgBwTkFlKYgys1SFvP57emdvPWdnyhlUDzQlDiUfJ56roY=]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJdW8iIpuKhXMcla0j43eIkw05Umz3NBrpeQajUx6Pb0yzFk6eBcTjZ21hhshquFuw1uX92dZMi7TipQYKmV2r0jPfPufUI581tBtWThBEOQ5MT6N9K3Ed-vszR1okkPkNRqjL-mbqrSvhspWvDjhvPVMeQ67YlxVlmH62OJkl3WlE0LR1pR7wOwBiWN-vESsGM8bZrtsJ6sM1mTg89oELcyrrxIEDEPZm6Q0B5biHOjjUcVDvZvSAGugTM-_qSQdfcC9dgdvV5dc6A1k=]

- Chlorosulfonyl isocyanate 103750 - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETiZUDDnFya8jclQQWpXE7hZ9VIpoilH4COVdZLXFVeRkDlJxtDUl0XAK7m3RS9LjuVqjSz5Xb3OEBbFwX32-8ovczFtzw3a20-ni3nhilhwhb_ImPoYgrE0LhkwgeiJLBNyeI-HFe5oox_d1o6CKTd1Bgn2NJ3bLTdMk0CUW3_PthaN-1rb6xqEvl_QJAQb86gg==]

- Chlorosulfonyl isocyanate - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEztw29xjzLKRtHcZpUAEQgvJtTuF8JkSgLWe2s089-M2AtYlgVTC97mw7qLi_EGWjSOCMSuC9jD7uKLzqEjgfEPNaD0he3Iv56XDtr87V956DAembyVVzrLWBzgRA99xPeSfaYy4O9bieFMk0gVh3_LA==]

- Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes - Research Trends. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETPa14enM3EM2cQN4Kq5CDk2ORXr-sI29BcJEzjIpK6J97XwT5vp7C94SaLgqoIhT4xDEFNKj8t_Obpfd1mStjWx_PpXn9HvAVN7uOCGuoKhGqenvqVYHxjeLpT-FhL63cBnHodwqc6g8_Px1p9JeFdRWH48gAmEesORg8YmT4zdWZil6nug==]

- This compound CHEMICAL at ₹ 450/kg - IndiaMART. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxWCK_mT-BSx98_YeQYle_IKdEB93D9eC0ry3N3elkpkds1z1tD3cpmdtznKL65roOi-B18ILugIMt1Q-6oynsMPmY_0Lxp-zylSake5e6oMzDAT090i1cTGF7DlCJ5Hs_KmLvcU7nvaDFXmjW6U2GCwqqnaO-aXLaC11w9Rwtt_nBqmQRaJPdwi_X9QkM-unzVBnpRjGUtkFEx37V]

- Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes - DTIC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjUotFPqvpyGxeafPrp_ncOHp4nRA81ppZBTTm7OIwq4GO2bR1jdkG3B82Ge8YQv4ufn1scGHDILJygwkUTg3kncHTnR12ZXVUyH0pplu08I4ZBYVHBPBrCUu1M529NNxUY4OnCKwqCA==]

- Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More - Arxada. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCebi7MAP9eVS2GFxl6gG-ep9p4Fvuy3tGqAWF-qY9mu4MzzXNELbZ8xhP_qBPsX0S85w4r01-PAci5pyOaMh5L9IzYJHe3IQpwUmnxfvC8B5rs7eezrFyDrM_nbUSBG0JbBdw18I17pfTLe8vxQ-HTlP_MkOaDFz_M6KtAGHzc9LhJlEyO53Y3PnXxvapkOqIs97yojokIeFmLvX6p38c_z4GQK6znyr3R0NBJ7oMksn4A2o=]

- Reaction of isocyanates with alcohols | Download Scientific Diagram - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe1wIajWRjIZ15ZOtwpjyjX4u71pylqcZ3BnuQCxyK9yMWn48PhxDs0kLzGqwUpK-PLXlf7K03EtCmqbhzYlJlZdXgnyJmu48UgOP7CDlH0rBFKb2aJHUhkjEJ3KLTO53jZDv1joO9JnpZveKmsjna8782fh5SF2puBZIm6kDK3f_B7Sz7kGjZNpjzNGJkkiw6VQ==]

- Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines? | ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECyDD_EwosFrm46QSLhvrGXQrvISF2JTru8L3j8qaZJKwmr5kvGd6nspEaj8QsExbsaR8wfsTvewP9e9eIAogFoPU4iTV9paiKLtDv33JienRicSJt8IrqQQt5bFO_3GIePJCzsxRbdNK1CLCbx82Jb2k-5G5QQg1bn3N18nuFfR4qeHIQQgRKa0Ig8UXWmhxQ5P92GJNaHXwaw1MHyJDILDf2LH-7dhfJsxWkOhfqS3EN7M63Q_-3Icw3CXp6MUIYq9Yw1el6]

- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYQ5gdh3L1PVz8eIAhRq6hXMwCUFaCA33WXo1asP_4SBxEbdZaGU9_-jbTMOi7BdhqpKt5TNKiaoSJbRqyi8b775YvkXfxUGRCTZChYB1Td7PRRbU9Lg_FsjMWH7ZCWQOr9iBrHp26P4wrcBprFnigx_56QDZY3w==]

- Isocyanate-based multicomponent reactions - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7hLKfxxx14Iq1eOJKVCeUyp51UGSB0tJh4nD-K4NALBr2c9pVuN9Szj-YnncRsbAnKdBZDcX_nlU39prcfBREFkYZKro959YALI15zmMHBgZje2h1SRbHTG4qnBnHG_U2Bfjus0zvxGmDzm8=]

- Isocyanates and Isothiocyanates - CAMEO Chemicals - NOAA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN93EAH8CFeGgAkSHWK1oOtA5vCwnIB0YGVdDRXU6ShsQm164KcOmer619jegs0zPEY6vIW2dIRHywdXTJlk-BiCfEU8Ffct0qBKj-j0Bwcs52ziDNqoRxsgpyenREj2Tl3Q==]

- Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylacetonate - NASA Technical Reports Server. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmnYR3baMtBnIr14LHZy_KMTAn4JccHSnj3455xPBqWYxEywSEpTUPjZNEHEUiJSvgDpNS4lQEeeGg3MLbFbnmdTO1lAHhxjyrnd4tydVijLOOZ3DQyup_HCTVskE-MF2lwPMHJVV64lf2K4Ew_TqTETFqq9nErw7DbEW8pGGGB454CQ==]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound, CasNo.64900-65-8 Hangzhou Lingrui Chemical Co.,Ltd. China (Mainland) [lingruichemical.lookchem.com]

- 3. This compound | 64900-65-8 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. indiamart.com [indiamart.com]

- 6. arxada.com [arxada.com]

- 7. researchgate.net [researchgate.net]

- 8. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. solutions.covestro.com [solutions.covestro.com]

- 15. researchtrends.net [researchtrends.net]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. US4379769A - Process for preparing arylsulfonyl isocyanates by phosgenation of arylsulfonamides - Google Patents [patents.google.com]

- 18. dcfinechemicals.com [dcfinechemicals.com]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

synthesis of 2-Chlorobenzenesulfonyl isocyanate from 2-chlorobenzenesulfonamide

An In-depth Technical Guide to the Synthesis of 2-Chlorobenzenesulfonyl Isocyanate from 2-Chlorobenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview for the synthesis of this compound, a pivotal intermediate in the manufacturing of sulfonylurea-based herbicides and pharmaceuticals.[1] The document details the predominant synthetic route via the catalytic phosgenation of 2-chlorobenzenesulfonamide, offering deep insights into the reaction mechanism, process optimization, and operational parameters. A field-proven, step-by-step experimental protocol is presented, complemented by a summary of critical process variables. Emphasizing the paramount importance of safety, this guide includes a dedicated section on hazard management, outlining the necessary engineering controls, personal protective equipment, and emergency procedures associated with the highly toxic reagents involved. This whitepaper is intended for researchers, chemists, and process development professionals engaged in fine chemical synthesis.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 6961-82-6) is a highly reactive chemical intermediate of significant industrial value. Its unique structure, featuring both an electrophilic isocyanate group and a chlorosulfonyl moiety, makes it an essential building block for a range of complex organic molecules. Its primary application lies in the synthesis of the sulfonylurea class of compounds, which are widely used in the agrochemical sector as potent herbicides (e.g., Chlorsulfuron) and in the pharmaceutical industry as effective antidiabetic agents.[1][2]

The conversion of the chemically stable and commercially available 2-chlorobenzenesulfonamide[3] into the highly reactive isocyanate presents a distinct synthetic challenge that requires carefully controlled conditions and a robust understanding of the underlying chemistry. This guide focuses on the most efficient and industrially scalable method for this transformation: catalytic phosgenation.

Synthetic Strategies and Mechanistic Insights

The conversion of a sulfonamide to a sulfonyl isocyanate is fundamentally a dehydration reaction coupled with a rearrangement, though it is achieved through the use of specific electrophilic reagents.

The Phosgenation Route: An Industry Standard

The reaction of an arylsulfonamide with phosgene (COCl₂) in an inert high-boiling solvent is the most established method for producing arylsulfonyl isocyanates.[4] Historically, this process required high temperatures (160-250 °C) and a large excess of phosgene, leading to high energy consumption and potential side reactions.[2][4]

2.1.1 The Catalytic Advantage

Modern advancements have introduced a significantly improved process that operates at lower temperatures (around 130-140 °C) and with greater efficiency. This is achieved by employing a dual catalytic system consisting of a hydrocarbyl isocyanate (e.g., butyl isocyanate) and a tertiary amine base (e.g., triethylamine or 1,4-diazabicyclo[2.2.2]octane - DABCO).[2]

-

Causality of Catalysis: The hydrocarbyl isocyanate catalyst is believed to facilitate the initial reaction with the sulfonamide, forming an intermediate N-sulfonylurea derivative. The phosgene then reacts more readily with this intermediate than with the starting sulfonamide. The tertiary amine base acts as a hydrohalogen scavenger and promoter, accelerating the key elimination steps and regeneration of the catalytic cycle. This synergistic action results in higher yields, improved product purity, and shorter reaction times.[2]

Alternative Phosgene Surrogates

While phosgene is the industrial standard, concerns over its extreme toxicity have prompted research into alternatives. Oxalyl chloride ((COCl)₂) can also react with sulfonamides to produce sulfonyl isocyanates.[5] The reaction proceeds through a similar mechanism involving the formation of an intermediate that subsequently eliminates carbon monoxide and hydrogen chloride. However, for large-scale production, the economics and efficiency of the catalytic phosgene process remain dominant.

In-Depth Experimental Protocol: Catalytic Phosgenation Method

This protocol is a synthesized representation of best practices derived from established literature.[2] Extreme caution must be exercised, and this procedure should only be performed by trained personnel in a facility equipped to handle highly toxic gases.

Materials and Equipment

-

Reagents: 2-Chlorobenzenesulfonamide, Phosgene (COCl₂), Butyl Isocyanate, Triethylamine, Xylene (anhydrous), Nitrogen (inert gas).

-

Apparatus: A multi-necked reaction flask (e.g., 1 L), mechanical stirrer, thermometer, heating mantle, water-cooled reflux condenser, dry-ice condenser (to be placed atop the water condenser), gas inlet tube, and a scrubber system containing a caustic solution (e.g., NaOH) to neutralize excess phosgene.

Step-by-Step Synthesis Procedure

-

System Setup and Inerting: Assemble the glassware as described above in a certified chemical fume hood.[6] Ensure all joints are properly sealed. Purge the entire system with dry nitrogen.

-

Charge and Dry Reactant: Charge the reaction flask with 2-chlorobenzenesulfonamide (e.g., 191.6 g, 1.0 mol) and xylene (500 mL).

-

Azeotropic Water Removal: Heat the slurry with stirring to reflux. Xylene will form an azeotrope with any trace moisture. Collect and remove this water using a Dean-Stark trap or by careful decantation until the system is anhydrous. Cool the mixture slightly below reflux temperature.[2]

-

Catalyst Addition: Add the catalysts to the dried suspension: butyl isocyanate (e.g., 20 g, ~0.2 mol) and triethylamine (e.g., 2.0 g, ~0.02 mol). Re-establish reflux and maintain for approximately 15 minutes to ensure proper mixing and initiation.[2]

-

Phosgene Introduction: Begin bubbling phosgene gas (e.g., 105 g, ~1.06 mol) into the reaction mixture through the gas inlet tube. The introduction rate should be carefully controlled to maintain a steady reflux temperature of approximately 133-135 °C. The exothermic reaction will contribute to the heating. The dry-ice condenser is critical to prevent the loss of volatile phosgene from the system.[2] A key process principle for maximizing yield is to maintain a slight excess of phosgene in the reaction mixture throughout the addition.[7][8]

-

Reaction Completion and Phosgene Removal: After the addition is complete (typically 2-3 hours), continue to reflux the mixture. To drive the reaction to completion and remove excess phosgene, remove the dry-ice condenser. The reflux temperature will gradually rise to the boiling point of the xylene solution (e.g., ~142 °C) as the remaining phosgene is expelled and neutralized in the scrubber.[2]

-

Isolation and Purification: Cool the reaction mixture to room temperature. A small amount of solid by-products may be present; remove these by filtration.

-

Vacuum Distillation: Transfer the filtrate to a distillation apparatus. Remove the solvent (xylene) and the excess butyl isocyanate under reduced pressure. The final product, this compound, is then purified by vacuum distillation.[2]

Process Parameters Summary

| Parameter | Value / Condition | Rationale / Expertise Note |

| Solvent | Xylene or 1,2-Dichlorobenzene | High boiling point allows for necessary reaction temperatures; must be anhydrous.[2] |

| Temperature | 133-142 °C | Optimal range for the catalyzed reaction, balancing reaction rate and minimizing degradation.[2] |

| Phosgene Stoichiometry | ~1.05 - 1.1 equivalents | A slight excess ensures complete conversion of the sulfonamide.[2] |

| Catalyst Loading | Butyl Isocyanate: ~0.2 eq; Triethylamine: ~0.02 eq | Catalytic amounts are sufficient to significantly accelerate the reaction. |

| Reaction Time | 2.5 - 4 hours | Significantly shorter than non-catalyzed methods due to enhanced reaction kinetics.[2] |

| Typical Yield | ~90% | High yields are achievable with the catalytic process and careful control of conditions.[2] |

| Purification | Vacuum Distillation | Necessary to achieve the high purity (>99%) required for subsequent applications.[1] |

Process Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis procedure, from initial setup to final product isolation.

Caption: Workflow for the catalytic synthesis of this compound.

Safety and Hazard Management

The synthesis of this compound involves extremely hazardous materials. A thorough understanding and strict adherence to safety protocols are not optional; they are critical for operator safety.

Reagent-Specific Hazards

-

Phosgene (COCl₂): An insidious and highly toxic gas. Inhalation can cause delayed-onset, severe pulmonary edema, which can be fatal.[9] It is also corrosive to the skin, eyes, and respiratory tract.[9][10] All operations must be conducted in a high-performance chemical fume hood with continuous monitoring for leaks.

-

Isocyanates (Product and Catalyst): Potent respiratory and skin sensitizers.[11] Repeated exposure can lead to occupational asthma and dermatitis. Direct contact and inhalation of vapors must be strictly avoided.[12]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety is mandatory.

-

Primary Engineering Control: All handling of phosgene and the reaction itself must occur within a certified, negative-pressure chemical fume hood.[6]

-

Secondary Containment: Consider placing the reaction apparatus within a secondary tray to contain potential spills.

-

Personal Protective Equipment:

-

Hand Protection: Viton® or multi-layer laminate gloves are recommended for handling phosgene and chlorinated solvents.[6]

-

Eye Protection: Chemical splash goggles worn in combination with a full-face shield are required.[11]

-

Body Protection: A flame-resistant lab coat and appropriate protective clothing must be worn.[9]

-

Respiratory Protection: While engineering controls are primary, emergency escape respirators should be available.

-

Emergency Procedures

-

Exposure: In case of any suspected inhalation of phosgene, immediately move the affected person to fresh air and seek emergency medical attention, even if no symptoms are present. For skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical help.[6]

-

Spills: Evacuate the area. Spills should be handled only by trained emergency response personnel equipped with appropriate respiratory protection.

Conclusion

The catalytic phosgenation of 2-chlorobenzenesulfonamide stands as the most efficient and scalable method for producing high-purity this compound. The use of a dual catalytic system comprising a hydrocarbyl isocyanate and a tertiary amine base is key to optimizing the process, allowing for milder reaction conditions, shorter cycle times, and excellent yields. However, the extreme toxicity of the reagents necessitates a disciplined approach to process safety, grounded in robust engineering controls and stringent adherence to personal protection protocols. This guide provides the foundational knowledge for professionals to approach this synthesis with both technical competence and an uncompromising commitment to safety.

References

- Production of sulfonyl isocyanates from sulfonamides in a sulfolane solvent.

-

This compound SYNTHESIZED WITH CARBONIC DICHLORIDE. Academax. [Link]

- Process for preparing arylsulfonyl isocyanates by phosgenation of arylsulfonamides.

- Process for making sulfonyl isocyanates.

- Improved process for making sulfonyl isocyanates.

-

Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association. [Link]

-

The Chemistry of Sulfonyl Isocyanates. Chemical Reviews - ACS Publications. [Link]

-

Chlorosulfonyl isocyanate. Organic Syntheses Procedure. [Link]

-

Isocyanate Exposure, Reaction and Protection – Quick Tips. SafetyNow ILT. [Link]

-

Phosgene - HAZARD SUMMARY. NJ.gov. [Link]

-

Cinnamonitrile. Organic Syntheses Procedure. [Link]

- Process for preparing arylsulfonyl isocyanates by phosgenation of arylsulfonamides, and the products of the process and their use.

-

Syntheses from sulfonamides and electrophilic isocyanate or carbamates. ResearchGate. [Link]

-

Phosgene Safe Practice Guidelines: 2.0 Training and Job Safety. American Chemistry Council. [Link]

- Benzenesulfonyl isocyanates, isothiocyanates, chlorides, and sulfonamides having a fluorinated substituent.

-

Phosgene Standard Operating Procedure Template. Environmental Health & Safety - University of New Mexico. [Link]

-

SYNTHESIS OF A KEY β-LACTAM INTERMEDIATE BY A [2 + 2] CYCLOADDITION ROUTE: 4-ACETOXYAZETIDIN-2-ONE. Organic Syntheses. [Link]

-

The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Semantic Scholar. [Link]

-

The Reactions of Sulfonamides with Oxalyl Chloride. The Journal of Organic Chemistry. [Link]

-

Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Research Trends. [Link]

-

This compound: A Key Building Block for Sulfonylurea Compounds. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]

-

Chlorosulfonyl isocyanate. Wikipedia. [Link]

- Benzenesulfonyl isocyanates, isothiocyanates, chlorides, and sulfonamides having a fluorinated substituent.

Sources

- 1. nbinno.com [nbinno.com]

- 2. US4379769A - Process for preparing arylsulfonyl isocyanates by phosgenation of arylsulfonamides - Google Patents [patents.google.com]

- 3. 2-氯苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. EP0021641A1 - Process for preparing arylsulfonyl isocyanates by phosgenation of arylsulfonamides, and the products of the process and their use - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ehs.unm.edu [ehs.unm.edu]

- 7. USH1696H - Process for making sulfonyl isocyanates - Google Patents [patents.google.com]

- 8. EP0778825B1 - Improved process for making sulfonyl isocyanates - Google Patents [patents.google.com]

- 9. nj.gov [nj.gov]

- 10. americanchemistry.com [americanchemistry.com]

- 11. ilt.safetynow.com [ilt.safetynow.com]

- 12. actsafe.ca [actsafe.ca]

An In-depth Technical Guide to 2-Chlorobenzenesulfonyl Isocyanate (CAS: 64900-65-8): A Cornerstone Reagent in Synthesis

This guide provides an in-depth exploration of 2-Chlorobenzenesulfonyl Isocyanate, a highly reactive and versatile chemical intermediate. Primarily geared towards researchers, scientists, and professionals in drug development and agrochemical synthesis, this document elucidates the compound's synthesis, reactivity, core applications, and critical safety protocols. The narrative is structured to deliver not just procedural steps, but the underlying chemical principles that govern its utility, ensuring a robust understanding for practical application.

Introduction: A Profile of a Versatile Intermediate

This compound is a pivotal building block in modern organic synthesis, distinguished by its dual reactive centers: the highly electrophilic isocyanate group and the chlorosulfonyl moiety.[1] This unique structure makes it an indispensable reagent for the construction of complex molecules, particularly sulfonylureas.[2] Consequently, it finds extensive application in both the pharmaceutical industry, as a precursor to sulfonylurea-based antidiabetic drugs, and the agrochemical sector for synthesizing potent herbicides like Chlorsulfuron.[2] Its precise chemical architecture and predictable reactivity are key to forming the vital sulfonylurea linkage that defines these commercially significant products.[2]

Physicochemical and Spectroscopic Profile

A clear understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in a laboratory setting. The key data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 64900-65-8 | [3][4] |

| Molecular Formula | C₇H₄ClNO₃S | [4][5] |

| Molecular Weight | 217.63 g/mol | [5][6] |

| Linear Formula | ClC₆H₄SO₂NCO | |

| SMILES | C1=CC=C(C(=C1)S(=O)(=O)N=C=O)Cl | [5] |

Table 2: Predicted Spectroscopic Data

Note: Experimental spectra should always be acquired for confirmation. These values are predicted based on the functional groups present.

| Spectroscopy | Expected Chemical Shifts / Frequencies |

|---|---|

| ¹³C NMR | Aromatic Carbons: 125-140 ppm; Isocyanate Carbon (N=C =O): ~125-135 ppm.[7][8] |

| ¹H NMR | Aromatic Protons: 7.0-8.5 ppm (complex multiplet).[9][10] |

| IR Spectroscopy | Isocyanate (N=C=O): Strong, sharp absorption at ~2250-2275 cm⁻¹; Sulfonyl (S=O): Two strong bands at ~1350-1380 cm⁻¹ (asymmetric) and ~1160-1180 cm⁻¹ (symmetric). |

Synthesis of this compound

The industrial synthesis of this compound is most commonly achieved through the reaction of 2-chlorobenzenesulfonamide with phosgene (carbonic dichloride). This process is typically conducted in a high-boiling inert solvent, such as 1,2-dichlorobenzene, to facilitate the reaction and subsequent purification. The choice of phosgene as a reagent is driven by its high reactivity, which enables the efficient conversion of the sulfonamide to the desired isocyanate. The process is valued for its simplicity and the high quality of the resulting product.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its two highly electrophilic sites: the carbon atom of the isocyanate group and the sulfur atom of the chlorosulfonyl group.[1]

The isocyanate group (-N=C=O) is exceptionally reactive towards nucleophiles. This reactivity is the foundation of its most common application: the synthesis of sulfonylureas. Amines, acting as nucleophiles, readily attack the central carbon of the isocyanate, leading to the formation of a stable sulfonylurea linkage. This reaction is typically rapid and high-yielding.

Beyond simple nucleophilic addition, this compound participates in [2+2] cycloaddition reactions with alkenes.[11] This reaction pathway is crucial for the synthesis of N-chlorosulfonyl-β-lactams, which are precursors to medicinally important β-lactam antibiotics.[11] The mechanism can be either concerted or stepwise, depending on the electronic nature of the alkene.[11][12]

Core Applications in Synthesis

The Premier Route to Sulfonylureas

The reaction between this compound and an appropriate amine is the most direct and widely employed method for synthesizing sulfonylureas.[13] This class of compounds is fundamental to treatments for type II diabetes and to the development of agricultural herbicides.[2] The reliability and efficiency of this reaction make it a cornerstone of both pharmaceutical and agrochemical manufacturing.[2]

Experimental Protocol: General Synthesis of a Sulfonylurea

Disclaimer: This protocol is a generalized representation. All reactions should be conducted by qualified personnel in a controlled laboratory environment with appropriate safety precautions.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the desired amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or chlorobenzene).

-

Inert Atmosphere: Purge the system with dry nitrogen or argon for 10-15 minutes.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Dissolve this compound (1.05 eq.) in the same anhydrous solvent and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C. Causality Note: The slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of unwanted side products.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting amine.

-

Workup: If a precipitate has formed, collect the solid product by filtration. If the product is soluble, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

-

Validation: The structure and purity of the final sulfonylurea product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Synthesis of Bioactive Heterocycles

The reactivity of this compound extends to the synthesis of various heterocyclic compounds. Its reaction with compounds containing multiple nucleophilic sites can lead to the formation of complex ring systems, such as thiazinones and other sulfamoyl-containing heterocycles, which are of significant interest in medicinal chemistry.[14][15] This versatility makes it a valuable tool in diversity-oriented synthesis for building libraries of potential drug candidates.[16]

Safety, Handling, and Disposal: A Mandate for Caution

Isocyanates, as a class, are hazardous compounds requiring strict handling protocols. This compound is toxic, corrosive, and reacts violently with water and other nucleophiles.[1][17] Inhalation can cause severe respiratory irritation and sensitization, potentially leading to asthma-like symptoms.[17][18][19] Skin and eye contact will cause severe burns.[20]

Table 3: Hazard and Precautionary Information

| Hazard Type | Description | Precautionary Measures |

|---|---|---|

| Inhalation | Acutely toxic. May cause allergy or asthma symptoms or breathing difficulties.[17][20] | Work exclusively in a certified chemical fume hood. Use appropriate respiratory protection.[19] |

| Skin/Eye Contact | Causes severe skin burns and eye damage. May cause an allergic skin reaction.[20][21] | Wear permeation-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[19] |

| Reactivity | Reacts violently with water, alcohols, and amines, releasing heat and potentially toxic fumes.[1] | Store in a tightly sealed container under an inert atmosphere. Avoid all contact with incompatible materials.[22][23] |

Handling and Storage:

-

Always handle this compound in a well-ventilated chemical fume hood.[22]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[19]

-

Keep containers tightly closed and store in a cool, dry, well-ventilated area away from heat, moisture, and incompatible materials (e.g., water, alcohols, amines, strong bases).[22][24]

-

Ground and bond containers when transferring material to prevent static discharge.[23]

Spill and Disposal Procedures:

Spills must be managed immediately with extreme caution.

-

Evacuate and Ventilate: Evacuate the immediate area and ensure maximum ventilation.[25]

-

Containment: Dike the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite. DO NOT USE WATER. [24][25]

-

Neutralization: Slowly and carefully cover the spill with a decontaminant solution. Suitable solutions include:

-

Collection: Allow the mixture to stand for at least 24 hours.[18] Collect the neutralized material into an open-top, labeled container. DO NOT SEAL THE CONTAINER , as carbon dioxide gas may be generated, leading to pressure buildup.[25]

-

Disposal: All contaminated materials and waste must be disposed of as hazardous waste through a licensed contractor, in accordance with all federal, state, and local regulations.[20][25]

Conclusion

This compound, CAS 64900-65-8, is a powerful and indispensable reagent in synthetic chemistry. Its high reactivity, when properly harnessed, provides an efficient and direct pathway to sulfonylureas and a variety of other heterocyclic structures. This utility has cemented its role in the development of critical pharmaceutical and agrochemical products. However, its significant hazards demand a commensurate level of respect and adherence to stringent safety protocols. For the informed researcher, this compound remains a key tool for molecular innovation.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Key Building Block for Sulfonylurea Compounds.

- Academax. This compound SYNTHESIZED WITH CARBONIC DICHLORIDE.

- ChemicalBook.

- PubChem. Benzenesulfonyl isocyanate, 2-chloro- | C7H4ClNO3S | CID 174071.

- Santa Cruz Biotechnology.

- Covestro Solution Center.

- International Paint Sdn Bhd.

- Fisher Scientific. SAFETY DATA SHEET - 2-Chlorobenzenesulfonyl chloride.

- Sigma-Aldrich.

- U.S. Environmental Protection Agency (EPA).

- Google Patents.

- ResearchGate. Recent Advances in the Synthesis of Sulfonylureas.

- Fisher Scientific. SAFETY DATA SHEET - 2-Chlorobenzenesulfonyl chloride (2024).

- Google Patents.

- Sigma-Aldrich.

- Santa Cruz Biotechnology.

- Beilstein Journals.

- Vietnam Journal of Science, Technology and Engineering. Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity.

- Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011.

- ResearchGate.

- Organic Syntheses.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery.

- Foam Supplies, Inc.

- Organic Syntheses.

- The Royal Society of Chemistry.

- ChemicalBook.

- A&J Pharmtech.

- Wikipedia.

- Safe Work Australia.

- ResearchGate.

- Research Trends.

- Defense Technical Information Center (DTIC). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes.

- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions.

- PMC - NIH. Stefano Marcaccini: a pioneer in isocyanide chemistry.

- Wikipedia.

- Journal of Islamic Academy of Sciences. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS.

- Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.

- Krishnaveni Degree College. Acharya Nagarjuna University (ANU) - Spectral Characteristics.

- Prof. Dr. Valentyn Chebanov.

Sources

- 1. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 64900-65-8 [chemicalbook.com]

- 4. Benzenesulfonyl isocyanate, 2-chloro- | C7H4ClNO3S | CID 174071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. scbt.com [scbt.com]

- 7. Chlorosulfonyl isocyanate(1189-71-5) 13C NMR [m.chemicalbook.com]

- 8. kvdcnrt.com [kvdcnrt.com]

- 9. ekwan.github.io [ekwan.github.io]

- 10. rsc.org [rsc.org]

- 11. researchtrends.net [researchtrends.net]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.journalagent.com [pdf.journalagent.com]

- 16. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 17. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. solutions.covestro.com [solutions.covestro.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. dcfinechemicals.com [dcfinechemicals.com]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

- 24. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 25. fsi.co [fsi.co]

reactivity of the isocyanate group in 2-Chlorobenzenesulfonyl isocyanate

An In-Depth Technical Guide to the Reactivity of 2-Chlorobenzenesulfonyl Isocyanate

Authored by: A Senior Application Scientist

Abstract

This compound (2-CBSi) is a highly reactive and versatile chemical intermediate of significant importance in the agrochemical and pharmaceutical industries. Its utility is primarily centered on the electrophilic nature of the isocyanate functional group, which is substantially enhanced by the potent electron-withdrawing effects of the adjacent 2-chlorobenzenesulfonyl moiety. This guide provides a comprehensive exploration of the synthesis, electronic properties, and characteristic reactions of 2-CBSi. We will delve into the mechanistic underpinnings of its reactions with key nucleophiles, provide field-proven experimental protocols, and discuss its critical role in the synthesis of high-value compounds such as sulfonylurea herbicides and antidiabetic drugs.

Introduction: The Significance of this compound

This compound is a pivotal building block in modern organic synthesis. Its precise chemical structure and pronounced reactivity are instrumental in forming the sulfonylurea linkage, a cornerstone of many commercially vital products.[1] In the agrochemical sector, it is a precursor to potent herbicides, such as Chlorsulfuron.[1] Concurrently, the pharmaceutical industry leverages 2-CBSi for the synthesis of sulfonylurea-based antidiabetic medications.[1]

The reactivity of 2-CBSi is dominated by the isocyanate (-N=C=O) group. This functional group is inherently electrophilic, but its reactivity is significantly amplified by the attached sulfonyl group (SO₂) and the ortho-chlorine atom on the benzene ring. These two components are strongly electron-withdrawing, rendering the central carbon of the isocyanate highly susceptible to nucleophilic attack.[2][3] This heightened electrophilicity makes 2-CBSi an efficient reagent for reactions with a wide array of nucleophiles, including alcohols, amines, and water.[4]

Synthesis of this compound

The industrial production of 2-CBSi is most commonly achieved through the phosgenation of the corresponding sulfonamide, 2-chlorobenzenesulfonamide. This process involves reacting the sulfonamide with phosgene (COCl₂) in an inert solvent.

A common synthesis route involves the reaction of 2-chlorobenzenesulfonamide with phosgene in the presence of a hydrocarbyl isocyanate catalyst and a tertiary amine base in an inert solvent like 1,2-dichlorobenzene or xylene.[5] The tertiary amine base improves the yield significantly.[5]

Experimental Protocol: Synthesis of 2-CBSi

Caution: This procedure involves highly toxic reagents like phosgene and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate safety measures.

-

Setup: A reaction vessel equipped with a mechanical stirrer, reflux condenser, gas inlet tube, and thermometer is charged with 2-chlorobenzenesulfonamide and an inert solvent (e.g., xylene).[5]

-

Catalyst Addition: A catalytic quantity of a hydrocarbyl isocyanate (e.g., butyl isocyanate) and a tertiary amine base (e.g., triethylamine) are added to the suspension.[5]

-

Heating: The mixture is heated to reflux (typically between 100°C and 175°C).[5]

-

Phosgenation: Phosgene gas is introduced into the refluxing mixture at a controlled rate to maintain the reaction temperature just below the solvent's boiling point.[5] The reaction progress can be monitored by titrating the effluent hydrogen chloride gas.[5]

-

Workup: After the reaction is complete (typically 1-24 hours), the mixture is cooled.[5]

-

Purification: The solvent and excess catalyst are removed under vacuum, and the crude this compound is purified by vacuum distillation to yield a high-purity product.[5]

Caption: Workflow for the synthesis of this compound.

The Electronic Heart of Reactivity

The exceptional reactivity of 2-CBSi stems from the electronic properties of the isocyanate group, which are strongly modulated by the 2-chlorobenzenesulfonyl substituent. The N=C=O linkage features a central carbon atom that is double-bonded to both a nitrogen and an oxygen atom. The high electronegativity of oxygen and nitrogen makes this carbon atom highly electrophilic.

The sulfonyl group (-SO₂Cl) is one of the most powerful electron-withdrawing groups in organic chemistry. This group, along with the ortho-chlorine atom, pulls electron density away from the isocyanate moiety, further increasing the partial positive charge on the isocyanate carbon. This makes it an extremely "hard" electrophilic center, primed for rapid reaction with nucleophiles.

The general mechanism involves a nucleophilic attack on the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer, typically from the nucleophile itself or the solvent, to the nitrogen atom.[3]

Caption: General mechanism of nucleophilic addition to a sulfonyl isocyanate.

Key Reactions and Methodologies

The enhanced electrophilicity of 2-CBSi allows it to react readily with a variety of nucleophiles.

Reaction with Alcohols: Formation of Carbamates

2-CBSi reacts with alcohols to form N-(2-chlorobenzenesulfonyl)carbamates. This reaction is fundamental in polyurethane chemistry, although for 2-CBSi, its primary application lies elsewhere.[6] Mechanistic studies have shown that the reaction can be complex, with alcohol oligomers (dimers and trimers) often being more reactive than the alcohol monomer.[6][7]

-

Setup: A solution of 2-CBSi is prepared in an inert, anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen) in a flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: The solution is cooled to 0°C using an ice bath.

-

Alcohol Addition: The alcohol, dissolved in the same anhydrous solvent, is added dropwise to the cooled isocyanate solution with continuous stirring.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or IR spectroscopy by observing the disappearance of the isocyanate peak at ~2250 cm⁻¹).

-

Workup: The solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Caption: Reaction of 2-CBSi with an alcohol to form a sulfonylcarbamate.

Reaction with Amines: The Gateway to Sulfonylureas

The reaction of 2-CBSi with primary or secondary amines is arguably its most important transformation, yielding substituted sulfonylureas.[1][4] This reaction is highly efficient and forms the basis for synthesizing numerous herbicides and antidiabetic drugs.[8] The reaction proceeds via a rapid nucleophilic addition of the amine to the isocyanate carbon.[9]

-

Setup: A solution of the desired amine is prepared in a suitable anhydrous solvent (e.g., acetonitrile or THF) in a reaction flask under a nitrogen atmosphere.

-

Cooling: The amine solution is cooled to 0°C.

-

Isocyanate Addition: 2-CBSi, dissolved in the same solvent, is added dropwise to the stirred amine solution. The reaction is often exothermic.

-

Reaction: After the addition is complete, the mixture is stirred at room temperature for 1-3 hours. The reaction progress is monitored by TLC.

-

Isolation: The resulting sulfonylurea often precipitates from the reaction mixture. The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If it remains in solution, the solvent is evaporated, and the product is purified by recrystallization.

Caption: Reaction of 2-CBSi with an amine to form a sulfonylurea.

Reaction with Water: Hydrolysis

This compound reacts violently with water.[10][11] This hydrolysis reaction proceeds through the formation of an unstable N-sulfonylcarbamic acid intermediate, which rapidly decarboxylates to yield 2-chlorobenzenesulfonamide and carbon dioxide gas.[12] This high reactivity necessitates strict anhydrous conditions during storage and handling to prevent degradation of the reagent.[11]

Safety and Handling

Due to its high reactivity, 2-CBSi presents several handling challenges.

-

Corrosivity: It is highly corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract.[11][13][14]

-

Moisture Sensitivity: It reacts violently with water, releasing CO₂ gas which can cause pressure buildup in closed containers.[10][11] Containers should be opened with care and the material handled under an inert, dry atmosphere.[11]

-

Toxicity and Sensitization: Inhalation of vapors can be harmful and may cause respiratory sensitization, leading to asthma-like symptoms upon subsequent exposure.[15]

Mandatory Precautions:

-

Always handle in a well-ventilated chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[13]

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials like water, bases, and strong oxidizing agents.[13][14]

Summary of Properties

| Property | Value | Reference |

| Chemical Formula | C₇H₄ClNO₃S | |

| Molecular Weight | 217.63 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 96 °C at 0.5 mmHg | [5] |

| Purity (Typical) | ≥99.0% | [1] |

Conclusion

This compound is a powerful electrophilic reagent whose reactivity is expertly tuned by its constituent functional groups. The interplay between the isocyanate and the 2-chlorobenzenesulfonyl moieties creates a molecule primed for efficient and specific reactions, particularly with amines to form the industrially crucial sulfonylurea linkage. Understanding the principles of its reactivity, mastering its handling, and applying validated protocols are key to unlocking its full potential in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide serves as a foundational resource for researchers, scientists, and drug development professionals aiming to leverage the unique chemical properties of this indispensable synthetic intermediate.

References

- Academax. (n.d.). This compound SYNTHESIZED WITH CARBONIC DICHLORIDE.

- Huang, D., & Yan, G. (n.d.). Recent advances in reactions of aryl sulfonyl isocyanates. Royal Society of Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Key Building Block for Sulfonylurea Compounds.

- Google Patents. (n.d.). US4379769A - Process for preparing arylsulfonyl isocyanates by phosgenation of arylsulfonamides.

- Organic Syntheses. (n.d.). Chlorosulfonyl isocyanate.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Chlorobenzenesulfonyl chloride.

- Organic Syntheses. (n.d.). Cinnamonitrile.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Chlorosulphonyl isocyanate.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chlorobenzenesulfonyl chloride.

- Sigma-Aldrich. (2022). SAFETY DATA SHEET - 2-Chlorophenyl isocyanate.

- ResearchGate. (n.d.). Syntheses from sulfonamides and electrophilic isocyanate or carbamates.

- Covestro. (n.d.). SAFETY DATA SHEET.

- Arxada. (n.d.). Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More.

- Santa Cruz Biotechnology. (n.d.). Chlorosulfonyl isocyanate.

- Wikipedia. (n.d.). Chlorosulfonyl isocyanate.

- Quora. (2021). I am studying nucleophilic reactions and came upon an isocyanate reaction....

- ResearchGate. (n.d.). Diagram of possible reactions of isocyanates.

- ResearchGate. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.

- National Institutes of Health. (2024). Isocyanate-based multicomponent reactions.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics and mechanism of the spontaneous alcoholysis of p-chlorophenyl isocyanate in diethyl ether.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]

- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. US4379769A - Process for preparing arylsulfonyl isocyanates by phosgenation of arylsulfonamides - Google Patents [patents.google.com]

- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 7. The kinetics and mechanism of the spontaneous alcoholysis of p-chlorophenyl isocyanate in diethyl ether. The association of alcohols in diethyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. quora.com [quora.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. solutions.covestro.com [solutions.covestro.com]

Introduction: A Linchpin Intermediate in Modern Synthesis

An In-depth Technical Guide to the Electrophilicity and Reactivity of 2-Chlorobenzenesulfonyl Isocyanate

This compound stands as a pivotal intermediate in the chemical manufacturing landscape, particularly in the agrochemical and pharmaceutical sectors.[1] Its utility is fundamentally derived from the compound's potent electrophilic character, which allows for the efficient construction of the sulfonylurea linkage—a key structural motif in a multitude of commercial herbicides and antidiabetic drugs.[1] Notable examples include the herbicide Chlorsulfuron and various sulfonylurea-based medications for type 2 diabetes.[1][2] This guide provides an in-depth exploration of the molecular architecture and electronic properties that govern the pronounced electrophilicity of this compound. We will dissect its reactivity profile with a range of nucleophiles, contextualize its application in key synthetic transformations, and provide actionable experimental protocols for its use, grounded in established safety and handling procedures.

Section 1: Molecular Structure and Electronic Properties

The remarkable reactivity of this compound is not accidental; it is a direct consequence of its unique molecular structure. Three key components act in concert to create a highly electrophilic center: the isocyanate group (-N=C=O), the sulfonyl group (-SO₂-), and the ortho-chlorinated benzene ring.

The isocyanate functional group is inherently electrophilic at its central carbon atom. Resonance structures illustrate that this carbon bears a significant partial positive charge (δ+), making it an attractive target for nucleophiles.[2] This inherent electrophilicity is dramatically amplified by the attached 2-chlorobenzenesulfonyl moiety. The sulfonyl group is one of the most powerful electron-withdrawing groups in organic chemistry, pulling electron density away from the isocyanate group through a strong inductive effect (-I). Furthermore, the chlorine atom at the ortho position of the benzene ring also contributes an inductive electron-withdrawing effect, further depleting electron density from the core system and intensifying the partial positive charge on the isocyanate carbon.

The cumulative effect of these features renders the isocyanate carbon of this compound exceptionally "electron-poor" and, therefore, a potent electrophile ready to react with a wide array of nucleophiles.

Caption: Electronic drivers of electrophilicity.

Section 2: The Electrophilic Nature in Action: Reactivity Profile

The potent electrophilicity of this compound dictates its chemical behavior, enabling it to react readily with a broad spectrum of nucleophiles, often under mild conditions. The general mechanism involves the nucleophilic attack on the electron-deficient isocyanate carbon, followed by proton transfer to form a stable addition product.[2]

Reaction with Amines to Form Sulfonylureas

This is arguably the most significant reaction of this compound. Primary and secondary amines act as potent nucleophiles, attacking the isocyanate carbon to form a stable sulfonylurea linkage. This reaction is the cornerstone of manufacturing for numerous herbicides and pharmaceuticals.[1] The reaction is typically fast, high-yielding, and proceeds by a straightforward addition mechanism.

Reaction with Alcohols to Form Sulfonyl Carbamates

Alcohols, while generally weaker nucleophiles than amines, also readily react with this compound to yield N-sulfonyl carbamates. The reaction mechanism involves the nucleophilic addition of the alcohol's oxygen atom to the isocyanate's N=C bond.[3][4] Kinetic studies on related isocyanates have shown that the reaction can be complex, sometimes involving multiple alcohol molecules in the transition state, where additional alcohol molecules act to facilitate proton transfer.[3][4][5]

Friedel-Crafts Type Reactions

In the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), sulfonyl isocyanates can act as electrophiles in Friedel-Crafts-type reactions with aromatic compounds.[6][7] The Lewis acid coordinates with the isocyanate, further enhancing its electrophilicity and enabling the aromatic ring to act as a nucleophile, leading to the formation of N-sulfonyl amides.[8]

Caption: Generalized pathway for nucleophilic attack.

Section 3: Quantitative Insights into Reactivity

Table 1: Illustrative Relative Reactivity of Aryl Sulfonyl Isocyanates (This table presents a qualitative comparison based on established electronic principles. Actual reaction rates are solvent and nucleophile dependent.)

| Aryl Sulfonyl Isocyanate | Key Substituent(s) | Electronic Effect | Predicted Relative Reactivity |

| 4-Methoxybenzenesulfonyl Isocyanate | -OCH₃ (para) | Electron-Donating | Lowest |

| Benzenesulfonyl Isocyanate | -H | Neutral Reference | Baseline |

| 4-Chlorobenzenesulfonyl Isocyanate | -Cl (para) | Electron-Withdrawing | High |

| This compound | -Cl (ortho) | Electron-Withdrawing | High |

| 4-Nitrobenzenesulfonyl Isocyanate | -NO₂ (para) | Strongly Electron-Withdrawing | Highest |

Section 4: Experimental Protocol: Synthesis of Chlorsulfuron

This protocol describes a representative synthesis utilizing this compound to produce the herbicide Chlorsulfuron. It is a self-validating system that relies on the precise and stoichiometric reaction between the isocyanate and an aminotriazine.

Safety First: Handling Isocyanates Isocyanates are highly reactive, corrosive, and toxic compounds.[10] They are respiratory sensitizers and react violently with water.[10][11] All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber recommended), safety goggles, a face shield, and a lab coat.[12] All glassware must be rigorously dried, and anhydrous solvents must be used. Spill kits containing an inert absorbent and a neutralization solution should be readily accessible.[13]

Step-by-Step Methodology

-

Reactor Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).

-

Reagent Charging: The flask is charged with 2-amino-4-methoxy-6-methyl-1,3,5-triazine and an anhydrous aprotic solvent such as toluene or xylene.[14][15] The mixture is stirred to form a suspension.

-

Isocyanate Addition: this compound is dissolved in the same anhydrous solvent and charged into the dropping funnel. The isocyanate solution is then added dropwise to the stirred triazine suspension at a controlled temperature, typically around ambient to 50°C.[14] The reaction is exothermic, and the addition rate should be managed to maintain the desired temperature.

-

Reaction Monitoring: The reaction is held at the target temperature (e.g., 50°C) for a period of 2-4 hours after the addition is complete to ensure full conversion.[14] Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting materials.

-

Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solid product, Chlorsulfuron, typically precipitates from the solvent.

-

Purification: The crude product is collected by vacuum filtration. The filter cake is washed with a small amount of cold solvent to remove any unreacted starting materials or soluble impurities. The product is then dried under vacuum to yield the final, purified Chlorsulfuron.[14]

Caption: Workflow for a typical synthesis.

Conclusion

The pronounced electrophilicity of this compound is a direct and predictable outcome of its molecular architecture. The powerful electron-withdrawing capacity of the sulfonyl group, augmented by the ortho-chloro substituent, transforms the isocyanate carbon into a highly reactive center. This property has been expertly harnessed in industrial synthesis to facilitate the efficient and high-yield formation of sulfonylureas and related compounds, which are indispensable in modern agriculture and medicine. A thorough understanding of its electronic nature, coupled with stringent adherence to safety protocols, enables researchers and drug development professionals to fully leverage the synthetic power of this versatile reagent.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). This compound: A Key Building Block for Sulfonylurea Compounds. Retrieved from [Link]

-

Fallah, Z., et al. (2021). Isocyanate-based multicomponent reactions. Communications Chemistry, 4(1), 1-15. Available at: [Link]

- Wang, Y. (1997). Method for synthesizing herbicide of sulfonylureas. Google Patents. (CN1171197A).

-

Graf, R. (1966). Chlorosulfonyl isocyanate. Organic Syntheses, 46, 23. DOI: 10.15227/orgsyn.046.0023. Available at: [Link]

-

Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

-

Raspoet, G., et al. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6878-6885. DOI: 10.1021/jo9806411. Available at: [Link]

-

Si, Y.-X., Zhu, P.-F., & Zhang, S.-L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086–9090. Available at: [Link]

-

Safe Work Australia. (2020). Guide to handling isocyanates. Retrieved from [Link]

-

Raspoet, G., et al. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. PubMed. Retrieved from [Link]

-

McFarland, J. W., & Burkhardt, W. A. (1968). The Chemistry of Sulfonyl Isocyanates. VI. Pyridine Catalysis of the Reaction with Triphenylmethanol. The Journal of Organic Chemistry, 33(1), 367-370. Available at: [Link]

-

Brain Vision. (2023). [Chemistry] Draw a stepwise mechanism for the reaction of an alcohol with an isocyanate to form a ur. YouTube. Retrieved from [Link]

-

Lin, A. (2023). How to Safely Handle Isocyanates? LinkedIn. Retrieved from [Link]

-

Davis, M., & Snape, G. (1975). The kinetics and mechanism of the spontaneous alcoholysis of p-chlorophenyl isocyanate in diethyl ether. The association of alcohols in diethyl ether. Semantic Scholar. Retrieved from [Link]

- Ferstandig, L. L., & Scherrer, R. A. (1959). Mechanism of Isocyanate Reactions with Ethanol. Journal of the American Chemical Society, 81(18), 4838-4841. Available at: [https://www.researchgate.

-

Peko, A., et al. (2024). Intramolecular Friedel-Crafts Acylation of [11C]Isocyanates Enabling the Radiolabeling of [carbonyl-11C]DPQ. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of Isocyanates with amines. Retrieved from [Link]

-

Kitamura, M., & Ishida, N. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(19), 6296. Available at: [Link]

-

Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]

-

Shellhamer, D. F., et al. (2014). REACTION OF p-TOLUENESULFONYL ISOCYANATE WITH ELECTRON-RICH ALKENES AND MONOFLUOROALKENES. ARkat USA, Inc. Retrieved from [Link]

-

Majumdar, S., & Panda, G. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29625-29676. Available at: [Link]

- Tocker, S. (1983). Process for preparing arylsulfonyl isocyanates by phosgenation of arylsulfonamides. Google Patents. (US4379769A).

-

Academax. (n.d.). This compound SYNTHESIZED WITH CARBONIC DICHLORIDE. Retrieved from [Link]/paper/detail/1018318)

Sources

- 1. nbinno.com [nbinno.com]

- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 4. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The kinetics and mechanism of the spontaneous alcoholysis of p-chlorophenyl isocyanate in diethyl ether. The association of alcohols in diethyl ether | Semantic Scholar [semanticscholar.org]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 13. fsi.co [fsi.co]

- 14. CN1171197A - Method for synthesizing herbicide of sulfonylureas - Google Patents [patents.google.com]